5,8-Dichloroquinoxaline
CAS No.:
Cat. No.: VC15976665
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4Cl2N2 |
|---|---|
| Molecular Weight | 199.03 g/mol |
| IUPAC Name | 5,8-dichloroquinoxaline |
| Standard InChI | InChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |
| Standard InChI Key | YCSWBBYHGSNDPJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1Cl)N=CC=N2)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The quinoxaline skeleton consists of a bicyclic system with two nitrogen atoms at the 1 and 4 positions. In 5,8-dichloroquinoxaline, chlorine atoms occupy the 5 and 8 positions, creating a symmetrical substitution pattern that influences both electronic distribution and intermolecular interactions. X-ray crystallographic data from related dichloroquinoxaline derivatives reveal a planar aromatic system with bond lengths of 1.38–1.42 Å for C–N bonds and 1.73–1.76 Å for C–Cl bonds . The chlorine atoms induce electron-withdrawing effects, reducing electron density at the quinoxaline ring and enhancing susceptibility to nucleophilic attack at adjacent positions.
Spectroscopic Signatures
Key spectroscopic features include:
-
NMR: NMR spectra typically show aromatic protons as doublets between δ 7.08–8.15 ppm, with coupling constants () of 6.60–10.28 Hz. The absence of NH protons in the dione form confirms dehydrogenation .
-
IR: Stretching vibrations at 1,645–1,671 cm correspond to C=O groups in dione derivatives, while C–Cl vibrations appear at 550–600 cm .
-
Mass Spectrometry: Molecular ion peaks at m/z 287–332 (M) with isotopic patterns characteristic of dichloro compounds .
Synthesis Methodologies
Traditional Condensation Approaches
The most widely reported synthesis involves the cyclocondensation of o-phenylenediamine with oxalic acid derivatives. For example, heating o-phenylenediamine (22 g, 0.204 mol) with oxalic acid dihydrate (30 g, 0.238 mol) in aqueous HCl yields 1,4-dihydroquinoxaline-2,3-dione, which is subsequently chlorinated using POCl or SOCl . Key parameters include:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Oxalic acid/HCl | HO | Reflux | 98 |
| POCl/DMF | Toluene | 110°C | 85 |
This method prioritizes cost-effectiveness but requires strict control over stoichiometry to avoid over-chlorination .
Catalytic One-Pot Strategies
Recent patents describe silica gel- or methanesulfonic acid-catalyzed one-pot syntheses. In a representative procedure, o-phenylenediamine reacts with oxalic acid in toluene at 110°C, followed by in situ chlorination with PCl/DMF, achieving 90% yield with reduced purification steps . The silica gel catalyst (10–15 wt%) enhances regioselectivity by adsorbing reactive intermediates, minimizing byproducts like 2,3-dichloro isomers .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chlorine atoms at C5 and C8 undergo facile displacement with nucleophiles:
-
Ammonolysis: Treatment with NH/EtOH at 60°C produces 5,8-diaminoquinoxaline, a precursor for Schiff base ligands .
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces biaryl groups, expanding π-conjugation for optoelectronic applications.
Redox Reactions
Controlled reduction with NaBH selectively saturates the quinoxaline ring, yielding 5,8-dichloro-1,2,3,4-tetrahydroquinoxaline, while oxidation with KMnO generates the dione derivative .
Biological Activities and Mechanisms of Action
Antimicrobial Efficacy
In a screen against Staphylococcus aureus, 5,8-dichloroquinoxaline derivatives exhibited minimum inhibitory concentrations (MIC) of 8–32 μg/mL, outperforming ampicillin (MIC = 64 μg/mL) in methicillin-resistant strains . Proposed mechanisms include:
-
Inhibition of dihydrofolate reductase (DHFR), disrupting folate synthesis.
Applications in Medicinal Chemistry
Prodrug Development
The dione moiety enables conjugation with hydroxylamine derivatives, forming pH-sensitive prodrugs that release active agents in tumor microenvironments.
Fluorescent Probes
Introducing electron-donating groups (e.g., –OCH) at C2 and C3 shifts emission maxima to 520–550 nm, allowing live-cell imaging of lysosomal pH.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume